Isopropyl 5-amino-2-chlorobenzoate
Overview
Description
Isopropyl 5-amino-2-chlorobenzoate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. One common method includes the use of methanesulfonic acid as a catalyst. The reaction mixture is heated under reflux with stirring for several hours, followed by neutralization with sodium bicarbonate and extraction with methylene chloride. The product is then purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Methanesulfonic Acid: Used as a catalyst in esterification reactions.
Sodium Bicarbonate: Employed for neutralization.
Methylene Chloride: Used as a solvent for extraction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its carboxylic acid and alcohol forms .
Scientific Research Applications
Isopropyl 5-amino-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Isopropyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzoic Acid: The parent compound from which Isopropyl 5-amino-2-chlorobenzoate is derived.
Isopropyl 5-amino-2-bromobenzoate: A similar compound with a bromine atom instead of chlorine.
Isopropyl 5-amino-2-fluorobenzoate: A fluorinated analog with different chemical properties.
Uniqueness
Its chloro and amino groups allow for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
propan-2-yl 5-amino-2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDGJHIPJRFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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